Tetrahydro-2H-pyran-2-carboxylic acid

Description

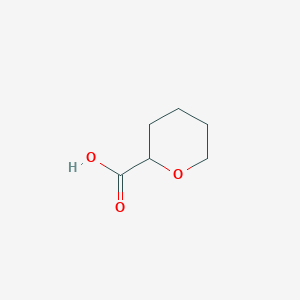

Structure

3D Structure

Properties

IUPAC Name |

oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAYFGXOFCEZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449951, DTXSID10901493 | |

| Record name | Tetrahydro-2H-pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_618 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51673-83-7 | |

| Record name | Tetrahydro-2H-pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid

Abstract

(S)-Tetrahydro-2H-pyran-2-carboxylic acid, a chiral heterocyclic compound, is a valuable building block in modern organic and medicinal chemistry. Its rigid tetrahydropyran (THP) scaffold and defined stereochemistry at the C-2 position make it an attractive component in the design of novel therapeutics and chiral ligands. This technical guide provides a comprehensive overview of the structural properties, stereoselective synthesis, conformational analysis, spectroscopic characterization, and applications of (S)-tetrahydro-2H-pyran-2-carboxylic acid. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights to facilitate its effective utilization in research and development.

Introduction

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and biologically active molecules. Its incorporation into molecular design can impart favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility. When functionalized with a carboxylic acid group at the C-2 position, the resulting tetrahydropyran-2-carboxylic acid becomes a versatile chiral synthon. The (S)-enantiomer, in particular, offers a specific three-dimensional arrangement that is crucial for stereospecific interactions with biological targets. This guide delves into the core structural and chemical aspects of (S)-tetrahydro-2H-pyran-2-carboxylic acid, providing a foundational understanding for its application in complex molecular synthesis.

Molecular Structure and Physicochemical Properties

(S)-Tetrahydro-2H-pyran-2-carboxylic acid, also known as (2S)-oxane-2-carboxylic acid, is a saturated heterocyclic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 105499-32-9 | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 264.5 ± 33.0 °C (Predicted) | |

| Density | 1.185 ± 0.06 g/cm³ (Predicted) | |

| SMILES | O=C([C@@H]1CCCCO1)O | |

| InChI Key | MQAYFGXOFCEZRW-YFKPBYRVSA-N |

The core of the molecule is a six-membered tetrahydropyran ring, which imparts a degree of conformational rigidity. The chirality arises from the stereocenter at the C-2 position, where the carboxylic acid group is attached. This defined stereochemistry is a critical feature for its applications in asymmetric synthesis and as a chiral building block in drug discovery.

Conformational Analysis: The Anomeric Effect and Steric Considerations

The tetrahydropyran ring of (S)-tetrahydro-2H-pyran-2-carboxylic acid predominantly adopts a chair conformation to minimize torsional strain. The orientation of the carboxylic acid group at the anomeric C-2 position is governed by a balance of steric and stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2 in this case) of a pyranose ring to occupy the axial position, despite the potential for steric hindrance. This phenomenon is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen atom and the antibonding σ* orbital of the C-C bond of the substituent.

For (S)-tetrahydro-2H-pyran-2-carboxylic acid, there is a conformational equilibrium between the axial and equatorial conformers.

While the classic anomeric effect favors the axial orientation for electronegative substituents like alkoxy groups, the bulky carboxylic acid group introduces significant 1,3-diaxial steric interactions with the axial hydrogens at C-4 and C-6 in the axial conformation. Consequently, for many substituted tetrahydropyrans, the equatorial position is favored to alleviate this steric strain. Computational studies on related 2-substituted tetrahydropyrans have shown that the energy difference between the axial and equatorial conformers is often small, and can be influenced by solvent effects.[3] For (S)-tetrahydro-2H-pyran-2-carboxylic acid, it is likely that the equatorial conformer is the major species in solution to minimize steric hindrance, though a measurable population of the axial conformer may exist in equilibrium.

Stereoselective Synthesis

The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-2-carboxylic acid is crucial for its application as a chiral building block. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. One powerful approach involves an intramolecular oxa-Michael addition catalyzed by a chiral phosphoric acid. This "clip-cycle" methodology allows for the construction of substituted tetrahydropyrans with high enantioselectivity.[4][5] While a specific protocol for the unsubstituted title compound is not detailed in the cited literature, the principles can be adapted.

Conceptual Workflow for Asymmetric Synthesis:

Sources

- 1. Pegfilgrastim - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | C27H46N4O19 | CID 70683024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Synthesis of (R)-Tetrahydro-2H-pyran-2-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tetrahydro-2H-pyran-2-carboxylic acid is a valuable chiral building block in modern organic synthesis, particularly for the development of novel therapeutics. The tetrahydropyran (THP) motif is a ubiquitous structural feature in a vast array of bioactive natural products and marketed drugs.[1][2] The stereochemically defined carboxylic acid handle at the C2 position provides a versatile anchor for elaboration into more complex molecular architectures, making its enantioselective synthesis a topic of significant interest. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound, with a focus on asymmetric organocatalysis and catalytic hydrogenation. We delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Chiral THP Scaffold

The tetrahydropyran ring is the fifth most prevalent heterocycle in pharmaceutical molecules, a testament to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] Its incorporation into molecular design often imparts beneficial conformational rigidity. When chirality is introduced, as in (R)-tetrahydro-2H-pyran-2-carboxylic acid, the scaffold becomes a powerful tool for constructing enantiomerically pure active pharmaceutical ingredients (APIs). The (R)-stereocenter is crucial, as different enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[4] The carboxylic acid functionality serves as a versatile synthetic handle, readily converted into amides, esters, or alcohols for further derivatization.[5][6]

Comparative Overview of Synthetic Strategies

The synthesis of enantiopure (R)-tetrahydro-2H-pyran-2-carboxylic acid can be approached through several distinct strategies. The choice of route often depends on factors such as scale, cost, available starting materials, and desired enantiopurity. The three principal pathways are:

-

Asymmetric Catalysis: This modern approach involves the creation of the chiral center from an achiral or prochiral precursor using a small amount of a chiral catalyst. Organocatalysis and transition-metal catalysis are the leading methodologies, offering high efficiency and enantioselectivity.[1][7]

-

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiopure starting materials from nature, such as carbohydrates or amino acids, and transforms them into the target molecule.

-

Chiral Resolution: This classical method involves the synthesis of a racemic mixture of the target acid, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization.

Caption: Mechanism of enantioselective organocatalytic oxa-Michael cyclization.

This approach consistently delivers the desired tetrahydropyran core with high levels of stereocontrol. Combining a highly enantioselective copper(II)-catalyzed Henry reaction with a subsequent camphorsulfonic acid (CSA) catalyzed diastereoselective intramolecular oxa-Michael reaction has been shown to produce 2,6-cis-substituted tetrahydropyrans with excellent yields and enantioselectivities (98-99% ee). [8][9][10]

| Catalyst Type | Key Reaction | Typical ee (%) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Quinine-based Squaramide | Michael/Henry/Ketalization Cascade | 93–99% | 27–80% | [11][12] |

| Chiral Phosphoric Acid | Intramolecular IEDHDA Reaction | up to 99% | Good | [13] |

| Amine-Thiourea | Intramolecular Oxa-Michael | 91% | 90% | [7] |

| Copper(II)/CSA (Sequential) | Henry / Oxa-Michael | 98–99% | Excellent | [8][9]|

Asymmetric Hydrogenation of a Prochiral Precursor

An alternative and highly efficient strategy is the asymmetric hydrogenation of a prochiral unsaturated precursor, such as 3,4-dihydro-2H-pyran-2-carboxylic acid. This method is particularly attractive for industrial-scale production due to its high atom economy and the use of catalytic quantities of reagents.

1. Synthesis of the Precursor: The precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid or its corresponding ester, can be readily synthesized via a hetero-Diels-Alder reaction between acrolein and a vinyl ether, followed by oxidation or hydrolysis. A related precursor, 5,6-dihydro-2H-pyran-2-one, can be prepared from vinylacetic acid and paraformaldehyde. [14] 2. Enantioselective Hydrogenation: The crucial step is the hydrogenation of the double bond using a transition metal catalyst (typically Rhodium or Ruthenium) complexed with a chiral ligand (e.g., BINAP, SEGPHOS). [15][16]The chiral ligand coordinates to the metal center, creating a chiral pocket. The substrate coordinates to the metal in a specific orientation due to steric and electronic interactions, and hydrogen is delivered to one face of the double bond, resulting in the desired enantiomer. In contrast, using a non-chiral catalyst like Raney Nickel results in the racemic product. [17]

Experimental Protocols

The following protocol is a representative example of a one-pot sequential catalysis for synthesizing a substituted THP derivative, illustrating the principles of the Henry and oxa-Michael reactions. [8][9] Protocol: One-Pot Synthesis of a 2,6-cis-Substituted Tetrahydropyran Derivative

Caption: Experimental workflow for a one-pot sequential Henry/oxa-Michael reaction.

Step-by-Step Methodology:

-

Henry Reaction: To a solution of the starting 7-oxo-hept-5-enal in a suitable solvent (e.g., THF), add nitromethane and the chiral copper(II) catalyst. The mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Oxa-Michael Cyclization: To the crude reaction mixture from the previous step, add a catalytic amount of camphorsulfonic acid (CSA). The reaction is stirred further at room temperature until the cyclization is complete (monitored by TLC).

-

Aqueous Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

-

Characterization: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee%) is determined by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column. This combined process is highly effective, yielding the desired tetrahydropyran products with excellent diastereoselectivity (dr >99:1) and enantioselectivity (ee = 98-99%). [8]

Conclusion and Future Outlook

The synthesis of (R)-Tetrahydro-2H-pyran-2-carboxylic acid is well-served by a range of powerful and sophisticated chemical methodologies. Asymmetric organocatalysis, particularly through intramolecular oxa-Michael additions, offers a highly versatile and enantioselective route that can be adapted to create a wide variety of substituted THP derivatives. [7][11]For larger-scale applications, asymmetric hydrogenation of prochiral dihydro-pyran precursors presents a highly atom-economical and efficient alternative. The continued development of novel catalytic systems promises to further enhance the efficiency, selectivity, and substrate scope of these transformations. These robust synthetic tools empower medicinal chemists and drug development professionals to readily access this key chiral building block, facilitating the discovery and development of next-generation therapeutics.

References

- Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- (PDF) Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction - ResearchGate. (n.d.). ResearchGate.

- Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence | Organic Letters - ACS Publications. (2014). ACS Publications.

- A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). University of Bristol.

- Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing). (2017). Royal Society of Chemistry.

- Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC - NIH. (2012). National Center for Biotechnology Information.

- Development of new methods in tetrahydropyran ring synthesis - DR-NTU. (n.d.). Nanyang Technological University.

- Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols | Organic Letters - ACS Publications. (n.d.). ACS Publications.

- Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. (2013). Organic Letters.

- Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond | Organic Letters - ACS Publications. (2021). ACS Publications.

- Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis - PubMed. (2013). National Center for Biotechnology Information.

- Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00757K. (2017). Royal Society of Chemistry.

- Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Wikipedia.

- Synthesis of Tetrahydropyran-2-Carboxylic Acid (6) - PrepChem.com. (n.d.). PrepChem.com.

- Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis | Organic Letters - ACS Publications. (2013). ACS Publications.

- 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE - Organic Syntheses Procedure. (1977). Organic Syntheses.

- Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis. (n.d.). Pharmaffiliates.

- Sharpless Asymmetric Dihydroxylation - Alfa Chemistry. (n.d.). Alfa Chemistry.

- A mechanistic insight leads to a greatly improved osmium-catalyzed asymmetric dihydroxylation process | Journal of the American Chemical Society. (n.d.). ACS Publications.

- The Use of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid in Chiral Ligand Synthesis: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.

- 2H-Pyran-2-carboxylic acid, tetrahydro-, (R) - CymitQuimica. (n.d.). CymitQuimica.

- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC - NIH. (2014). National Center for Biotechnology Information.

- Tetrahydro-2H-pyran-3-carboxylic acid - Chem-Impex. (n.d.). Chem-Impex International.

- Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed. (2012). National Center for Biotechnology Information.

- 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Asymmetric Dihydroxylation by Osmium tetroxide l (DHQ)2PHAL & (DHQD)2PHAL l CSIR/GATE - YouTube. (2020). YouTube.

- ASYMMETRIC SYNTHESIS-II. (n.d.). SlideShare.

- A Comparative Guide to the Synthetic Utility of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid and Chiral Lactones - Benchchem. (n.d.). BenchChem.

- Production method for tetrahydro-2h-pyran derivative - Google Patents. (2017). Google Patents.

- (R)-Tetrahydro-2H-pyran-2-carboxylic acid | 105499-34-1 - ChemicalBook. (n.d.). ChemicalBook.

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In "Asymmetric Synthesis of Unusual Amino Acids".

- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.). TCI Chemicals.

- Tetrahydro-2H-pyran-2-carboxylic acid | CAS 51673-83-7 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). In "Pyran-based compounds in medicinal chemistry".

- Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction - PubMed. (n.d.). National Center for Biotechnology Information.

- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. (2024). MDPI.

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025). National Center for Biotechnology Information.

Sources

- 1. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. renyi.hu [renyi.hu]

- 16. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]

- 17. prepchem.com [prepchem.com]

Tetrahydro-2H-pyran-2-carboxylic acid molecular formula and weight

An In-Depth Technical Guide to Tetrahydro-2H-pyran-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound (THP-2-CA), also known as oxane-2-carboxylic acid, is a heterocyclic organic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. The tetrahydropyran (THP) ring is a prevalent structural motif found in numerous natural products and pharmacologically active molecules, valued for its conformational stability and favorable physicochemical properties. The presence of a carboxylic acid functional group at the 2-position provides a versatile handle for a wide array of chemical transformations, making THP-2-CA a valuable precursor for complex molecular architectures.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, spectroscopic profile, synthetic methodologies, and key applications, with a particular focus on its role as a chiral scaffold in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Profile

The core physical and chemical characteristics of THP-2-CA are essential for its handling, reaction setup, and analytical characterization.

Core Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | ~130.14 g/mol | [1][2][3][4] |

| CAS Number | 51673-83-7 (racemic) | [3] |

| 105499-32-9 ((S)-enantiomer) | [2][5][6] | |

| 105499-34-1 ((R)-enantiomer) | [7] | |

| Appearance | Liquid | [1] |

| Density | 1.1400 g/cm³ | [3] |

| Boiling Point | 88-95 °C | [3] |

| Flash Point | 114.039 °C | [3] |

| Common Synonyms | Oxane-2-carboxylic Acid, 2-Tetrahydropyranoic Acid | [1] |

| Storage Conditions | Room temperature, under inert atmosphere | [2][5] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of THP-2-CA. The following data, based on validated cheminformatics models for the (S)-enantiomer, provide a reliable estimation of expected experimental values.[8]

Table 1: Predicted ¹H NMR Spectroscopic Data [8]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~11.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~4.1 | Doublet of Doublets | 1H | H-2 |

| ~3.6 - 4.0 | Multiplet | 2H | H-6 |

| ~1.6 - 1.9 | Multiplet | 4H | H-3, H-4, H-5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data [8]

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~175 | C=O (Carboxylic Acid) |

| ~75 | C-2 |

| ~68 | C-6 |

| ~30 | C-5 |

| ~25 | C-3 |

| ~22 | C-4 |

Table 3: Predicted Infrared (IR) Spectroscopy Data [8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2950 (very broad) | O-H Stretch | Carboxylic Acid |

| ~2850-2950 | C-H Stretch | Alkane |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1200 | C-O Stretch | Carboxylic Acid |

Synthesis and Chemical Reactivity

The synthesis of THP-2-CA is well-established, allowing for its reliable production. Its carboxylic acid moiety serves as a linchpin for subsequent chemical modifications.

Synthetic Protocol: Catalytic Hydrogenation

A common and efficient method for synthesizing this compound involves the catalytic hydrogenation of its unsaturated precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid.[9]

Caption: Synthetic workflow for THP-2-CA via catalytic hydrogenation.

Detailed Step-by-Step Methodology: [9]

-

Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol in a suitable hydrogenation vessel.

-

Catalyst Addition: Add 60 g of Raney nickel catalyst to the solution. The choice of Raney nickel is based on its high catalytic activity and efficacy in hydrogenating carbon-carbon double bonds under moderate pressure.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atm and maintain vigorous stirring. The reaction is monitored by the uptake of hydrogen.

-

Filtration: Once hydrogen uptake ceases, indicating reaction completion, the catalyst is carefully removed by filtration.

-

Solvent Removal: The methanol solvent is removed from the filtrate under reduced pressure (in vacuo).

-

Acidification and Extraction: The resulting residue is acidified with concentrated hydrochloric acid. This crucial step protonates the sodium carboxylate to form the free carboxylic acid, which is then extracted from the aqueous phase using chloroform.

-

Purification: The final product is purified by distillation to yield the pure this compound.

Key Chemical Transformations

The utility of THP-2-CA as a building block stems from the reactivity of its carboxylic acid group. This functional group can be readily converted into other key functionalities, such as amides, esters, or reduced to the corresponding alcohol, which can be further functionalized.[10] These transformations are fundamental to incorporating the THP scaffold into larger, more complex molecules.

Caption: Key functional group transformations of THP-2-CA.

Applications in Drug Discovery and Development

The unique structural and chemical properties of THP-2-CA make it a highly attractive component in the design and synthesis of new pharmaceutical agents.

The Tetrahydropyran Motif in Medicinal Chemistry

The THP ring is considered a "privileged scaffold" in drug discovery. Its incorporation into a drug candidate can enhance pharmacokinetic properties, such as aqueous solubility and metabolic stability, compared to more lipophilic or metabolically labile carbocyclic rings. The ring's oxygen atom can act as a hydrogen bond acceptor, potentially improving interactions with biological targets.

Chiral Building Block for Asymmetric Synthesis

This compound is a chiral molecule. Its commercially available, enantiomerically pure forms, (R)- and (S)-THP-2-CA, are invaluable starting materials in asymmetric synthesis.[10] In drug development, the stereochemistry of a molecule is critical, as different enantiomers can exhibit vastly different efficacy and safety profiles. Using an optically pure building block like THP-2-CA ensures precise control over the stereochemical outcome of the final active pharmaceutical ingredient (API).[10] This is particularly important in the synthesis of chiral ligands for asymmetric catalysis and complex natural products.[10]

Application in Protein Degrader Technologies

A cutting-edge application for THP-2-CA derivatives is in the field of targeted protein degradation. The (S)-enantiomer is categorized as a "Protein Degrader Building Block".[2] This suggests its use in constructing Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The structural rigidity and defined exit vectors of scaffolds like the THP ring make them ideal components for optimizing the length and conformation of these critical linkers.

Caption: Conceptual role of THP-2-CA in a PROTAC linker.

Conclusion

This compound is a versatile and high-value chemical entity for researchers in organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and, most importantly, its utility as a chiral building block provide a robust platform for the synthesis of complex and stereochemically defined molecules. From its foundational role in asymmetric catalysis to its application in advanced therapeutic modalities like targeted protein degradation, THP-2-CA continues to be an indispensable tool in the pursuit of novel and effective pharmaceuticals.

References

-

(S)-tetrahydro-2H-Pyran-2-carboxylic acid, min 97%, 100mg - CP Lab Safety. [Link]

-

This compound - ChemBK. [Link]

-

Synthesis of Tetrahydropyran-2-Carboxylic Acid (6) - PrepChem.com. [Link]

-

2H-Pyran-2-carboxylic acid, tetrahydro-6-oxo-4-phenyl-3-(phenylmethyl) - ChemBK. [Link]

-

Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361 - PubChem. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chembk.com [chembk.com]

- 4. Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 105499-32-9|(S)-Tetrahydro-2H-pyran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. (S)-Tetrahydro-2H-pyran-2-carboxylic acid | 105499-32-9 [chemicalbook.com]

- 7. (R)-Tetrahydro-2H-pyran-2-carboxylic acid | 105499-34-1 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-pyran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-2-carboxylic acid, a key heterocyclic compound, is a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid pyran ring structure and the presence of a carboxylic acid functional group make it an important scaffold for the development of novel therapeutics. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation, and manufacturing. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, supported by experimental protocols and safety guidelines to ensure its proper handling and use in a research and development setting.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid or solid with a molecular weight of 130.14 g/mol .[1] The fundamental properties of this compound are summarized in the table below. These parameters are critical for a range of applications, from predicting its behavior in different solvent systems to designing appropriate reaction conditions.

| Property | Value | Source |

| Molecular Formula | C6H10O3 | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Density | 1.1400 g/cm³ | [3] |

| Boiling Point | 88-95 °C | [3] |

| Flash Point | 114.039 °C | [3] |

| Refractive Index | 1.473 | [3] |

| Vapor Pressure | 0.003 mmHg at 25°C | [3] |

Acidity and Solubility

The solubility of a compound is a crucial determinant of its bioavailability and formulation possibilities. The water solubility of this compound has not been explicitly quantified in the provided search results. However, the presence of both a polar carboxylic acid group and a relatively nonpolar tetrahydropyran ring suggests it likely has moderate solubility in water and good solubility in many organic solvents.

Spectroscopic Profile

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons on the pyran ring and the carboxylic acid proton. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons on the pyran ring will appear as a series of multiplets in the upfield region, with the proton at the C2 position, adjacent to both the ring oxygen and the carboxylic acid, being the most deshielded of the ring protons.

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 170-180 ppm. The carbon at the C2 position, attached to two oxygen atoms, will also be significantly deshielded. The remaining four carbons of the pyran ring will appear in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by the characteristic absorption bands of the carboxylic acid and the C-O-C stretch of the ether in the pyran ring. A very broad O-H stretching vibration from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. A strong and sharp carbonyl (C=O) stretching absorption will be present around 1700-1725 cm⁻¹. The C-O-C stretching vibration of the tetrahydropyran ring will likely appear in the fingerprint region, typically around 1050-1150 cm⁻¹.

Experimental Protocols

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. The following is a standard protocol for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

Finely crush a small amount of the crystalline solid into a powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid value initially to get an approximate melting point.

-

Allow the apparatus to cool.

-

For an accurate measurement, set the heating rate to 1-2 °C per minute and begin heating from a temperature about 10-15 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

-

Safety, Handling, and Storage

As a chemical used in research and development, proper safety precautions are essential when handling this compound.

Hazard Identification

According to safety data sheets, this compound is classified with the following hazards:

The signal word associated with this compound is Warning .[5]

Recommended Handling Procedures

Caption: Recommended Safe Handling Workflow.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Storage Recommendations

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures can range from room temperature to refrigerated conditions (2-8°C).[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[7]

Stability and Reactivity

This compound is generally stable under normal laboratory conditions.[4] However, it is important to avoid:

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4]

-

Conditions to Avoid: Excess heat and formation of dust or aerosols.[4]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide and carbon dioxide.[4]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its safe and effective use in research and drug development. By adhering to the outlined experimental protocols and safety guidelines, researchers can confidently utilize this versatile building block in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical sciences.

References

- Angene Chemical. (2026, January 7).

- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.

- Fisher Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2024, September 8).

- Thermo Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (2011, February 10).

- TCI (Shanghai) Development Co., Ltd. (n.d.). Tetrahydro-2H-pyran-2-ol 694-54-2.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

- BLDpharm. (n.d.). 105499-32-9|(S)-Tetrahydro-2H-pyran-2-carboxylic acid.

- SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[FTIR] - Spectrum.

- Imperial College London. (2020, January 13). tetrahydro-2H-pyran-2-ol.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- CP Lab Safety. (n.d.). (S)-tetrahydro-2H-Pyran-2-carboxylic acid, min 97%, 100mg.

- CymitQuimica. (n.d.). CAS 105499-34-1: 2H-Pyran-2-carboxylic acid, tetrahydro-, (R).

- PubChem. (n.d.). 2H-Pyran-2-carboxylic acid, tetrahydro-5-hydroxy-, trans-(9CI).

- BLD Pharm. (n.d.). 23018-83-9|(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxythis compound.

- Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of Tetrahydro-2H-pyran-2-carboxylic Acid

Introduction

Tetrahydro-2H-pyran-2-carboxylic acid, a saturated heterocyclic compound, serves as a valuable building block in medicinal chemistry and drug development. Its structural rigidity and the presence of a carboxylic acid functional group make it an attractive scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The insights presented herein are grounded in fundamental principles of spectroscopy and are designed to be a practical resource for researchers in the pharmaceutical and chemical sciences.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering scheme, is presented below. The chiral center at the C2 position gives rise to (R) and (S) enantiomers. In a non-chiral environment, the spectroscopic data for both enantiomers are identical.

Caption: IUPAC Numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound. These predictions are based on high-quality computational models and provide a reliable framework for interpreting experimental spectra.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~4.1 | Doublet of Doublets | 1H | H-2 |

| ~3.6 - 4.0 | Multiplet | 2H | H-6 |

| ~1.6 - 1.9 | Multiplet | 4H | H-3, H-4, H-5 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The broad singlet observed at a significantly downfield chemical shift (~11.5 ppm) is a hallmark of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water or other protic species. The proton at the C2 position (H-2) is expected to appear as a doublet of doublets around 4.1 ppm. This downfield shift is attributed to the deshielding effects of the adjacent oxygen atom in the pyran ring and the electron-withdrawing carboxylic acid group. Its multiplicity arises from coupling to the two non-equivalent protons on the neighboring C3 carbon. The protons on C6 (H-6), also adjacent to the ring oxygen, are found in the range of 3.6 - 4.0 ppm. The remaining methylene protons on C3, C4, and C5 are located in the more upfield region of ~1.6 - 1.9 ppm, as they are further removed from the deshielding functional groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~75 | C-2 |

| ~68 | C-6 |

| ~30 | C-5 |

| ~25 | C-3 |

| ~22 | C-4 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is the most downfield signal, appearing around 175 ppm, which is a characteristic chemical shift for this functional group. The C2 carbon, bonded to both the ring oxygen and the carboxylic acid group, is significantly deshielded and appears at approximately 75 ppm. The C6 carbon, being adjacent to the ring oxygen, is also shifted downfield to around 68 ppm. The remaining carbons of the pyran ring (C3, C4, and C5) are found in the aliphatic region, with their specific chemical shifts influenced by their proximity to the electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2500-3300 (very broad) | O-H Stretch | Carboxylic Acid |

| ~2850-2950 | C-H Stretch | Alkane |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1200 | C-O Stretch | Carboxylic Acid/Ether |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1] The C-H stretching vibrations of the aliphatic protons on the pyran ring appear in the 2850-2950 cm⁻¹ region. A strong, sharp absorption at around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a saturated carboxylic acid. The C-O stretching vibrations of the carboxylic acid and the ether linkage in the pyran ring are expected to appear in the fingerprint region, around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Fragmentation Pattern:

Under electron ionization (EI), this compound (Molecular Weight: 130.14 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation pathways would likely involve:

-

Loss of the carboxylic acid group (-COOH): This would result in a fragment ion at m/z = 85.

-

Loss of a water molecule (-H₂O): This could lead to a fragment at m/z = 112.

-

Ring opening and subsequent fragmentation: Cleavage of the pyran ring can lead to a variety of smaller fragment ions.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

Sources

Tetrahydro-2H-pyran-2-carboxylic Acid: A Technical Guide to its Synthesis and Application as a Core Chiral Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold, frequently encountered in the core structures of numerous natural products and commercial pharmaceuticals.[1][2] Its prevalence underscores the critical need for efficient synthetic methods to access enantiomerically pure, functionalized THP derivatives. Tetrahydro-2H-pyran-2-carboxylic acid (THPCA) has emerged as a cornerstone chiral building block, offering a robust and versatile platform for introducing the THP motif with precise stereochemical control. This technical guide provides an in-depth exploration of THPCA, covering its physicochemical properties, enantioselective synthesis strategies, and diverse synthetic applications. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and present case studies that illustrate its utility in the synthesis of complex molecules, such as chiral ligands for asymmetric catalysis.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. THPCA is a colorless liquid or oil whose identity and purity are confirmed through a combination of physical and spectroscopic data.[3][4] The chiral center at the C2 position is the key feature that defines its utility as a stereochemical building block.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃ | [4] |

| Molecular Weight | 130.14 g/mol | [5] |

| Appearance | Colorless Liquid / Oil | [6] |

| CAS Number (Racemic) | 51673-83-7 | [3][5] |

| CAS Number (S)-enantiomer | 105499-32-9 | [7] |

| CAS Number (R)-enantiomer | 105499-34-1 | [6][8] |

Spectroscopic Data for Characterization

The following tables provide high-quality predicted spectroscopic data for (S)-Tetrahydro-2H-pyran-2-carboxylic acid, based on validated cheminformatics models.[9] These values serve as a reliable benchmark for experimental verification.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz) [9]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~4.1 | Doublet of Doublets | 1H | H-2 (methine) |

| ~3.6 - 4.0 | Multiplet | 2H | H-6 (axial & equatorial) |

| ~1.6 - 1.9 | Multiplet | 4H | H-3, H-4, H-5 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) [9]

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~75 | C-2 |

| ~68 | C-6 |

| ~30 | C-5 |

| ~25 | C-3 |

| ~22 | C-4 |

Table 4: Predicted Infrared (IR) Spectroscopy Data [9]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950 (very broad) | O-H Stretch | Carboxylic Acid |

| ~2850-2950 | C-H Stretch | Alkane |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1200 | C-O Stretch | Carboxylic Acid |

Access to Enantiopure this compound

The value of THPCA is intrinsically linked to its enantiopurity. The development of stereochemically defined pharmaceuticals requires starting materials with exceptionally high enantiomeric excess (ee). Several robust strategies exist to access either the (R)- or (S)-enantiomer.

Caption: Routes to enantiopure (R)- and (S)-THPCA.

Racemic Synthesis

A straightforward and scalable synthesis of racemic THPCA involves the hydrogenation of an unsaturated precursor. This method provides the necessary substrate for subsequent chiral resolution.

Protocol 2.1: Synthesis of Racemic this compound [10]

-

Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol in a suitable hydrogenation vessel.

-

Catalyst Addition: Carefully add 60 g of Raney nickel catalyst to the solution under an inert atmosphere.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atm and agitate the mixture. Monitor the reaction by observing hydrogen uptake.

-

Work-up: Once hydrogen uptake ceases, carefully vent the vessel and filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the methanol from the filtrate in vacuo. Acidify the resulting residue with concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield racemic THPCA.

Asymmetric Organocatalysis: The Modern Approach

Recent advances in asymmetric organocatalysis have provided powerful tools for constructing chiral tetrahydropyrans directly from simple, achiral starting materials.[2] These methods obviate the need for resolution, which is inherently limited to a 50% theoretical yield for the desired enantiomer.

Causality in Catalyst Selection: The success of these reactions hinges on the use of a small organic molecule as a chiral catalyst. For instance, bifunctional catalysts like quinine-based squaramides can activate both the nucleophile and the electrophile through hydrogen bonding, orchestrating their approach in a highly controlled, three-dimensional arrangement.[11] This precise spatial organization dictates the stereochemical outcome, leading to the formation of one enantiomer in high excess. Similarly, chiral phosphoric acids are highly effective in catalyzing intramolecular oxa-Michael additions by activating the unsaturated system towards nucleophilic attack by a tethered alcohol.[12]

Strategies such as organocatalytic Michael/Henry/Ketalization cascade sequences allow for the construction of highly functionalized THP rings with multiple contiguous stereocenters in a single pot, showcasing the remarkable efficiency of this approach.[11]

Synthetic Utility as a Chiral Synthon

The synthetic power of THPCA stems from its dual functionality: a conformationally rigid chiral scaffold and a versatile carboxylic acid handle that serves as a gateway to a multitude of other functional groups.[13]

Caption: Primary transformations of the THPCA carboxylic acid group.

Applications in Medicinal Chemistry and Ligand Synthesis

The THPCA scaffold is a valuable component in the medicinal chemist's toolbox, enabling the synthesis of complex molecules with specific three-dimensional architectures.

Case Study: Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is essential for advancing asymmetric catalysis. The conformationally rigid THP ring of THPCA provides an excellent backbone for ligand design, as it can restrict rotational degrees of freedom and create a well-defined chiral pocket around a metal center. (S)-Tetrahydro-2H-pyran-2-carboxylic acid is a versatile starting point for a diverse range of such ligands.[14]

A common and effective strategy involves the initial reduction of the carboxylic acid to the corresponding primary alcohol, which is then converted into a coordinating group, such as a phosphine.[14]

Protocol 4.1: Synthesis of a Chiral Pyran-based Phosphine Ligand Precursor [14]

-

Reduction of the Carboxylic Acid:

-

To a stirred solution of (S)-Tetrahydro-2H-pyran-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, slowly add borane-THF complex (1.5 eq, 1 M solution in THF).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

-

Remove the solvent in vacuo. The resulting crude oil, (S)-(tetrahydro-2H-pyran-2-yl)methanol, is purified by silica gel chromatography.

-

-

Conversion to the Phosphine Oxide (via Tosylate):

-

Dissolve the purified alcohol (1.0 eq) and p-toluenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0 °C.

-

Slowly add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting alcohol.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude tosylate.

-

In a separate flask, prepare lithium diphenylphosphide by adding n-butyllithium to diphenylphosphine in THF at 0 °C.

-

Add a solution of the crude tosylate in THF to the lithium diphenylphosphide solution and stir overnight at room temperature.

-

Work up the reaction by quenching with water and extracting with ethyl acetate. The resulting crude phosphine is often oxidized in situ (e.g., with H₂O₂) to the more stable phosphine oxide for easier purification by chromatography.

-

-

Reduction to the Final Phosphine Ligand:

-

The purified phosphine oxide can be reduced back to the trivalent phosphine ligand using a reducing agent like trichlorosilane (HSiCl₃).

-

Caption: THPCA as a foundational piece in complex molecule synthesis.

Context in Drug Design: The Role of the Carboxylic Acid

The carboxylic acid functional group is a key component in the pharmacophore of over 450 marketed drugs.[15][16] It often acts as a crucial hydrogen bond donor and acceptor, or as a charged moiety that interacts with receptor sites. However, its acidic nature can also lead to challenges in drug development, such as poor metabolic stability or limited ability to cross biological membranes.[17]

In this context, THPCA serves two strategic purposes:

-

Direct Pharmacophore: The carboxylic acid of THPCA can be the primary interacting group with a biological target, with the rigid THP ring serving to orient it precisely in 3D space.

-

Synthetic Handle: It can act as a versatile attachment point to link the chiral THP scaffold to the rest of a drug molecule, where the THP ring itself imparts desirable properties like improved solubility or metabolic stability compared to more flexible aliphatic chains.[18]

Conclusion

This compound, in its enantiopure (R) and (S) forms, stands as a powerful and indispensable chiral building block in modern organic synthesis. Its value is rooted in the medicinal importance of the tetrahydropyran scaffold. The accessibility of THPCA through both classical resolution and, more efficiently, modern asymmetric organocatalysis ensures its ready supply for research and development. The synthetic versatility of its carboxylic acid group allows for its seamless incorporation into a vast array of complex molecular architectures. For researchers in drug discovery and process development, mastering the chemistry of THPCA is a key step toward the rational design and efficient synthesis of the next generation of stereochemically defined therapeutic agents.

References

-

Li, Z., Shi, M., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. Available at: [Link]

-

Enders, D., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. Available at: [Link]

-

ChemBK. (n.d.). This compound. ChemBK.com. Available at: [Link]

-

Enders, D., et al. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of substituted tetrahydropyridines 20 from N-tosyl aldimines and non-activated dienes. ResearchGate. Available at: [Link]

-

Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

-

Smith, M. D., et al. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of St Andrews Research Portal. Available at: [Link]

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.

-

ResearchGate. (2021). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. ResearchGate. Available at: [Link]

-

MDPI. (2021). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. MDPI.com. Available at: [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST WebBook. Available at: [Link]

-

University of Alberta. (n.d.). A BROADBAND ROTATIONAL SPECTROSCOPIC STUDY OF TETRAHYDRO-2H-PYRAN-2-OL. International Symposium on Molecular Spectroscopy. Available at: [Link]

- Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Google Patents.

-

Cheméo. (n.d.). 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2) - Chemical & Physical Properties. Cheméo.com. Available at: [Link]

-

Organic Syntheses. (n.d.). 2H-PYRAN-2-ONE. Organic Syntheses. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic-Chemistry.org. Available at: [Link]

-

PubChem. (n.d.). Oxane-2-carboxylic acid. PubChem. Available at: [Link]

-

PubMed Central. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. PMC - NIH. Available at: [Link]

-

PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. Available at: [Link]

-

PubMed Central. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - NIH. Available at: [Link]

-

CP Lab Safety. (n.d.). (S)-tetrahydro-2H-Pyran-2-carboxylic acid, min 97%, 100mg. CPLabSafety.com. Available at: [Link]

-

MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI.com. Available at: [Link]

-

Princeton University. (2018). Redefining the Synthetic Logic of Medicinal Chemistry. Macmillan Group. Available at: [Link]

-

University College Cork. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

-

PubMed. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PubMed. Available at: [Link]

-

ResearchGate. (2018). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Oxane-2-carboxylic acid | C6H10O3 | CID 10964532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 105499-34-1: 2H-Pyran-2-carboxylic acid, tetrahydro-, … [cymitquimica.com]

- 7. 105499-32-9|(S)-Tetrahydro-2H-pyran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. (R)-Tetrahydro-2H-pyran-2-carboxylic acid | 105499-34-1 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cora.ucc.ie [cora.ucc.ie]

- 18. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Purity of Tetrahydro-2H-pyran-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Design

In the landscape of contemporary drug discovery and development, the stereochemistry of a molecule is not a mere academic curiosity but a critical determinant of its therapeutic efficacy and safety. The two enantiomeric forms of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[1] It is this fundamental principle that elevates the study and application of single-enantiomer compounds from a technical challenge to a cornerstone of rational drug design. This guide focuses on the enantiomeric forms of Tetrahydro-2H-pyran-2-carboxylic acid, a versatile chiral building block whose rigid tetrahydropyran scaffold is of significant interest in medicinal chemistry.[2][3] We will delve into the practical aspects of its synthesis, separation, and analysis, providing field-proven insights to empower researchers in their quest for safer and more effective therapeutics.

Foundational Understanding: The (R)- and (S)-Enantiomers

This compound is a chiral molecule due to the stereocenter at the C2 position of the saturated pyran ring. This gives rise to two non-superimposable mirror images: (R)-Tetrahydro-2H-pyran-2-carboxylic acid and (S)-Tetrahydro-2H-pyran-2-carboxylic acid.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| CAS Number | 105499-34-1[4][5] | 105499-32-9[6] | 51673-83-7[7] |

| Molecular Formula | C₆H₁₀O₃[5] | C₆H₁₀O₃[6] | C₆H₁₀O₃[7] |

| Molecular Weight | 130.14 g/mol [5] | 130.143 g/mol [6] | 130.14 g/mol [7] |

| Appearance | Liquid, Oil[5] | - | Liquid[8] |

| Boiling Point | - | - | 88-95 °C[7] |

| Density | - | - | 1.1400 g/cm³[7] |

These enantiomers possess identical physical properties in an achiral environment, making their separation a non-trivial task that requires specialized techniques.[1] The true divergence in their properties emerges in a chiral environment, such as the biological systems they are designed to interact with.

Synthesis Strategies: From Racemates to Enantiopure Compounds

The synthesis of this compound can be approached from two main perspectives: the production of the racemic mixture followed by resolution, or the direct asymmetric synthesis of the desired enantiomer.

Racemic Synthesis: A Foundational Starting Point

A common and straightforward method for the synthesis of racemic this compound involves the hydrogenation of its unsaturated precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid.[9]

Protocol: Hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid [9]

-

Dissolution: Dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol.

-

Catalyst Addition: Add Raney nickel catalyst to the solution.

-

Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 3 atm pressure).

-

Work-up: Upon completion of the reaction (indicated by the cessation of hydrogen uptake), filter off the catalyst.

-

Solvent Removal: Remove the methanol in vacuo.

-

Acidification and Extraction: Acidify the residue with concentrated hydrochloric acid and extract the product with a suitable organic solvent, such as chloroform.

-

Purification: Purify the final product by distillation.

This method provides a reliable route to the racemic mixture, which can then be subjected to chiral resolution techniques.

Diagram: Racemic Synthesis Workflow

Caption: Workflow for the synthesis of racemic this compound.

Asymmetric Synthesis and Resolution: The Path to Enantiopurity

Achieving enantiopurity is paramount for clinical applications. This can be accomplished through either asymmetric synthesis, which directly produces a single enantiomer, or through the resolution of a racemic mixture.

A more commonly employed industrial strategy for obtaining enantiopure carboxylic acids is chemoenzymatic resolution . This technique leverages the high stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For example, a lipase could be used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the resulting carboxylic acid from the unreacted ester. While a specific protocol for this compound is not detailed, a similar approach has been successfully applied to the analogous (R)-tetrahydrofuran-2-carboxylic acid, a key building block for the antibiotic Faropenem sodium.[4][8] This suggests that an enzymatic resolution strategy would be a highly viable and scalable approach.

Conceptual Protocol: Enzymatic Resolution of Racemic this compound Ester

-

Esterification: Convert the racemic carboxylic acid to a simple ester (e.g., methyl or ethyl ester).

-

Enzymatic Hydrolysis: Incubate the racemic ester with a stereoselective lipase (e.g., from Candida antarctica) in a buffered aqueous solution. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

-

Separation: Separate the resulting mixture of the enantiopure carboxylic acid and the unreacted enantiopure ester using standard extraction techniques based on their different solubilities in acidic and basic aqueous solutions.

-

Hydrolysis of Remaining Ester: Hydrolyze the remaining enantiopure ester under standard basic or acidic conditions to obtain the other enantiomer of the carboxylic acid.

Chiral Separation and Analysis: Ensuring Enantiomeric Purity

The ability to accurately determine the enantiomeric excess (ee) of a sample is crucial for both process development and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[5]

The key to a successful chiral HPLC separation is the choice of the Chiral Stationary Phase (CSP) . For carboxylic acids, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and anion-exchange type CSPs have shown great utility.[10][11]

General Guidance for Chiral HPLC Method Development:

-

Column Selection: Start with a screening of commercially available chiral columns. For acidic compounds like this compound, columns such as CHIRALPAK® QD-AX or QN-AX, which operate on an anion-exchange mechanism, are excellent starting points.[10] Polysaccharide-based columns are also a versatile option.[11]

-

Mobile Phase:

-

Normal Phase: A mixture of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol is commonly used. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) is often necessary to improve peak shape and resolution for acidic analytes.

-

Reversed Phase: A mixture of water and an organic modifier like acetonitrile or methanol is employed. The pH of the aqueous phase can be adjusted with an acidic additive like formic acid to suppress the ionization of the carboxylic acid, which can be beneficial for retention and separation on some CSPs.[12]

-

-

Detection: UV detection is typically suitable for this compound.

Diagram: Chiral Separation Workflow

Caption: Workflow for the chiral separation and analysis of this compound enantiomers by HPLC.

Applications in Drug Development: A Chiral Scaffold of Interest

The rigid, conformationally defined structure of the tetrahydropyran ring makes it an attractive scaffold in medicinal chemistry.[2] Incorporating this motif can enhance metabolic stability and influence the conformation of a molecule, leading to improved binding selectivity for its biological target.[3]

While specific marketed drugs containing (R)- or (S)-Tetrahydro-2H-pyran-2-carboxylic acid as a distinct fragment are not prominently disclosed in publicly available literature, the (S)-enantiomer is recognized as a valuable building block for the synthesis of novel chiral ligands used in asymmetric catalysis.[2] These ligands are crucial for the stereoselective synthesis of complex drug molecules.

Furthermore, the closely related (R)-tetrahydrofuran-2-carboxylic acid is a key intermediate in the synthesis of the β-lactam antibiotic Faropenem sodium and the influenza drug Baloxavir Marboxil.[4] This underscores the significant role that such chiral cyclic ether carboxylic acids play in the development of important therapeutics. The tetrahydropyran analogue is actively used in structure-activity relationship (SAR) studies to mimic natural amino acids while offering improved pharmacokinetic properties.[3]

Conclusion: A Call for Precision in Chiral Synthesis

The enantiomers of this compound represent more than just stereoisomers; they are distinct chemical entities with unique potential in the realm of drug discovery. As the pharmaceutical industry continues to move towards the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize off-target effects, a thorough understanding of the synthesis, resolution, and analysis of chiral building blocks like this is indispensable. This guide has provided a comprehensive overview of the key technical considerations, from racemic synthesis to the principles of enantioselective separation. It is our hope that these insights will empower researchers and drug development professionals to harness the full potential of these valuable chiral scaffolds in the creation of next-generation medicines.

References

- Benchchem. The Use of (S)

- Benchchem. A Comparative Guide to the Synthetic Utility of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid and Chiral Lactones.

- ChemicalBook. (R)-Tetrahydro-2H-pyran-2-carboxylic acid | 105499-34-1.

- CymitQuimica. CAS 105499-34-1: 2H-Pyran-2-carboxylic acid, tetrahydro-, (R).

- Phenomenex.

- PrepChem.com. Synthesis of Tetrahydropyran-2-Carboxylic Acid (6).

- PubMed. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol.

- MySkinRecipes. Tetrahydropyran-2-carboxylic Acid.

- Daicel Chiral Technologies.

- Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide.

- International Journal of Pharmaceutical and Phytopharmacological Research.

- CP Lab Safety. (S)-tetrahydro-2H-Pyran-2-carboxylic acid, min 97%, 100mg.

- Google Patents.

- PubMed Central. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.

- ResearchGate. A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid | Request PDF.

- Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

- MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.

- Organic Chemistry Portal. Tetrahydropyran synthesis.

- PubMed.

- PubMed Central. Stereochemistry in Drug Action.

- Sigma-Aldrich. Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone.

- ChemBK. This compound.

- MySkinRecipes. Tetrahydropyran-2-carboxylic Acid.

Sources